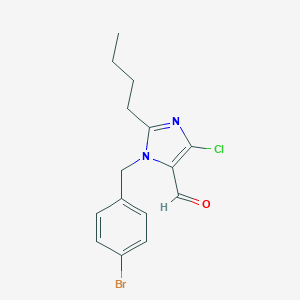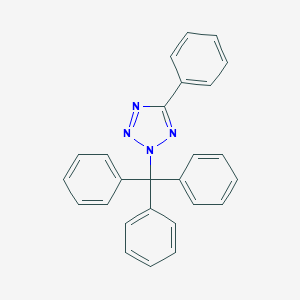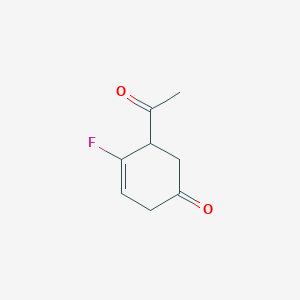
5-Acetyl-4-fluorocyclohex-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-4-fluorocyclohex-3-en-1-one (AFCHO) is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. This compound belongs to the family of cyclohexenones, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 5-Acetyl-4-fluorocyclohex-3-en-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes and other biological molecules. 5-Acetyl-4-fluorocyclohex-3-en-1-one has been found to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and β-glucuronidase. 5-Acetyl-4-fluorocyclohex-3-en-1-one has also been shown to disrupt the structure and function of cell membranes, leading to cell death.
Biochemical And Physiological Effects
5-Acetyl-4-fluorocyclohex-3-en-1-one has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 5-Acetyl-4-fluorocyclohex-3-en-1-one inhibits the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 5-Acetyl-4-fluorocyclohex-3-en-1-one has also been found to inhibit the growth of several tumor cell lines, including MCF-7 and HeLa cells. In vivo studies have shown that 5-Acetyl-4-fluorocyclohex-3-en-1-one has analgesic and anti-inflammatory effects in animal models.
Advantages And Limitations For Lab Experiments
5-Acetyl-4-fluorocyclohex-3-en-1-one has several advantages for lab experiments, including its high purity and stability. 5-Acetyl-4-fluorocyclohex-3-en-1-one is also relatively easy to synthesize, making it readily available for research purposes. However, 5-Acetyl-4-fluorocyclohex-3-en-1-one has some limitations, including its low solubility in water and some organic solvents. 5-Acetyl-4-fluorocyclohex-3-en-1-one is also sensitive to light and air, which can affect its stability.
Future Directions
5-Acetyl-4-fluorocyclohex-3-en-1-one has significant potential for future research in various fields. In medicinal chemistry, 5-Acetyl-4-fluorocyclohex-3-en-1-one could be further investigated as a lead compound for the development of new drugs with antibacterial, antifungal, and antitumor activities. In materials science, 5-Acetyl-4-fluorocyclohex-3-en-1-one could be used as a building block for the synthesis of novel materials with unique properties. In chemical biology, 5-Acetyl-4-fluorocyclohex-3-en-1-one could be used as a tool to study the mechanism of action of enzymes and other biological molecules. Further studies are also needed to fully understand the mechanism of action of 5-Acetyl-4-fluorocyclohex-3-en-1-one and its potential applications in various fields.
Conclusion
In conclusion, 5-Acetyl-4-fluorocyclohex-3-en-1-one is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of 5-Acetyl-4-fluorocyclohex-3-en-1-one in various fields and to fully understand its mechanism of action.
Synthesis Methods
The synthesis of 5-Acetyl-4-fluorocyclohex-3-en-1-one involves the reaction of cyclohexenone with acetic anhydride and hydrofluoric acid. This reaction yields a mixture of isomers, which can be separated using column chromatography. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
5-Acetyl-4-fluorocyclohex-3-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, 5-Acetyl-4-fluorocyclohex-3-en-1-one has been investigated as a potential lead compound for the development of new drugs. 5-Acetyl-4-fluorocyclohex-3-en-1-one has been found to exhibit antibacterial, antifungal, and antitumor activities. In materials science, 5-Acetyl-4-fluorocyclohex-3-en-1-one has been used as a building block for the synthesis of novel materials with unique properties. In chemical biology, 5-Acetyl-4-fluorocyclohex-3-en-1-one has been used as a tool to study the mechanism of action of enzymes and other biological molecules.
properties
CAS RN |
145300-02-3 |
|---|---|
Product Name |
5-Acetyl-4-fluorocyclohex-3-en-1-one |
Molecular Formula |
C8H9FO2 |
Molecular Weight |
156.15 g/mol |
IUPAC Name |
5-acetyl-4-fluorocyclohex-3-en-1-one |
InChI |
InChI=1S/C8H9FO2/c1-5(10)7-4-6(11)2-3-8(7)9/h3,7H,2,4H2,1H3 |
InChI Key |
DNMACXVAEUXUHO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=O)CC=C1F |
Canonical SMILES |
CC(=O)C1CC(=O)CC=C1F |
synonyms |
3-Cyclohexen-1-one, 5-acetyl-4-fluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



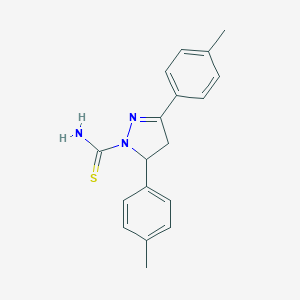
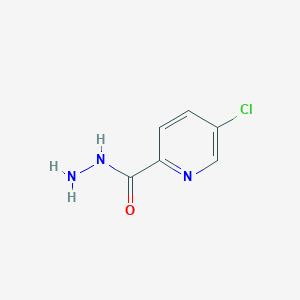
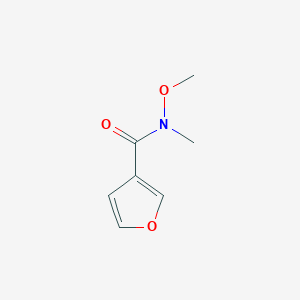
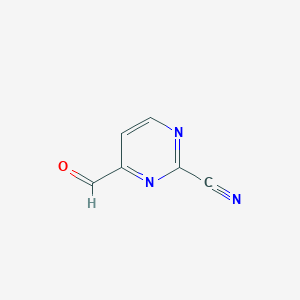
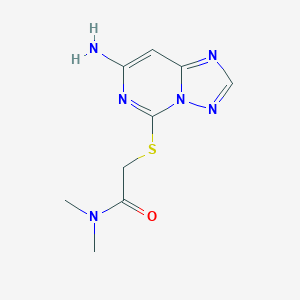
![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)
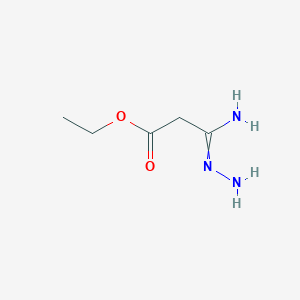
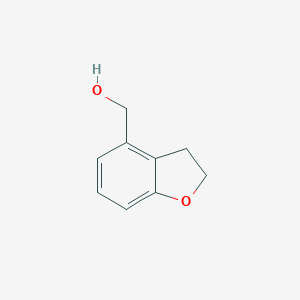
![1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride](/img/structure/B130585.png)
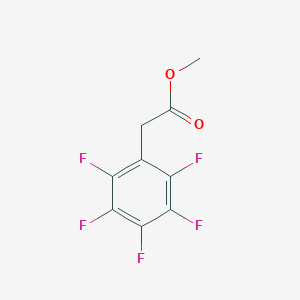
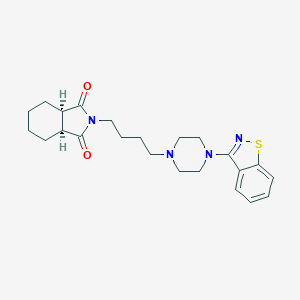
![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)
